molecular formula C10H16N2O4 B1675939 1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione CAS No. 660843-22-1

1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione

Cat. No. B1675939
CAS RN: 660843-22-1
M. Wt: 228.24 g/mol
InChI Key: SHDYDABQVJGHLD-UHFFFAOYSA-N
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Description

The compound “2-(2-(2-(2-Aminoethoxy)ethoxy)ethanol” is an organic synthetic intermediate and a pharmaceutical intermediate . It’s also known by other names such as “2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol”, “NH2-PEG3-OH”, “Amino-PEG3”, “H2N-PEG3-OH”, “HO-PEG3-NH2”, “Amino-PEG3-alcohol”, “MA 10”, “T3EGMA”, and "Triglycolamine" .


Synthesis Analysis

While the specific synthesis process for “1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione” is not available, the synthesis of a related compound, “2-(2-(2H-benzo[e][1,3]oxazin-3(4H)-yl)ethoxy) ethyl methacrylate (BEM)”, has been reported . BEM was synthesized by a simple esterification reaction of hydroxyl containing benzoxazine (B–OH) with methacryloyl chloride, and characterized .

Mechanism of Action

Mal-PEG2-amine TFA salt, also known as 1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione or Mal-PEG2-NH2, is a compound with a unique mechanism of action. This compound is a PEG linker containing a maleimide group and an amine group .

Target of Action

The primary targets of Mal-PEG2-amine TFA salt are biomolecules with a thiol group and carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The maleimide group in the compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Mode of Action

The compound’s mode of action involves the formation of covalent bonds with its targets. The maleimide group in the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Pharmacokinetics

The pharmacokinetics of Mal-PEG2-amine TFA salt are influenced by its chemical properties. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of the action of Mal-PEG2-amine TFA salt is the formation of covalent bonds with biomolecules containing a thiol group and carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This can alter the function of these biomolecules and influence the biochemical pathways they are involved in.

properties

IUPAC Name

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c11-3-5-15-7-8-16-6-4-12-9(13)1-2-10(12)14/h1-2H,3-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDYDABQVJGHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195258
Record name 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione

CAS RN

660843-22-1
Record name 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=660843-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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